molecular formula C13H9NO5 B1237056 Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl- CAS No. 125628-96-8

Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl-

Cat. No. B1237056
M. Wt: 259.21 g/mol
InChI Key: MCOIDMKILOXTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl-, also known as Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl-, is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125628-96-8

Product Name

Methanone, (3,4-dihydroxy-5-nitrophenyl)phenyl-

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H9NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H

InChI Key

MCOIDMKILOXTJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Other CAS RN

125628-96-8

synonyms

3,4-dihydroxy-5-nitrobenzophenone
BIA 3-228
BIA-3-228

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of 3,4-dimethoxy-5-nitrobenzophenone is stirred at 110° for 30 hours in a mixture of 4 ml of acetic acid and 4 ml of 48 percent aqueous hydrobromic acid. The reaction mixture is subsequently evaporated to dryness. The residue is taken up in methylene chloride. It is washed with water, dried over sodium sulfate and evaporated. After recrystallization from methylene chloride/hexane there is obtained 3,4-dihydroxy-5-nitrobenzophenone of m.p. 132°.
Name
3,4-dimethoxy-5-nitrobenzophenone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.